molecular formula C15H14BrNOS B2552711 (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2177365-94-3

(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2552711
CAS RN: 2177365-94-3
M. Wt: 336.25
InChI Key: GJLNCEUUKFDMCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to “(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” has been explored in various studies. For instance, organotin(IV) complexes were synthesized using (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and related ligands, indicating a method of incorporating pyrrolidinyl methanone structures into more complex molecules . Additionally, novel aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone derivatives were synthesized from chalcones and toluenesulfonylmethyl isocyanide (TosMIC), suggesting a pathway that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied using various techniques. X-ray crystallography confirmed the structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, providing insights into the crystallographic parameters that could be relevant for the compound of interest . Furthermore, a DFT study on (RS)-(3-bromophenyl)(pyridine-2yl)methanol could offer theoretical support for understanding the electronic structure and active sites of the molecule, which may be extrapolated to the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of their biological activities. Organotin(IV) complexes derived from pyrrolidinyl methanone structures demonstrated significant antibacterial activities, suggesting that the compound of interest may also exhibit similar reactivity in biological systems . The anti-inflammatory and anti-ulcer activities of aryl pyrrolidinyl methanone derivatives were investigated, showing potential for these compounds in therapeutic applications, which implies that “this compound” could also be reactive in such biological contexts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “this compound” are not directly reported, the properties of structurally related compounds can provide some insights. For example, the organotin(IV) complexes showed low molar conductance values in dimethylformamide, indicating that they are nonelectrolytes . The crystallographic data of a related compound could suggest similar solid-state properties for the compound . Additionally, the theoretical studies on frontier orbital gaps and molecular electrostatic potential maps could inform on the electronic properties relevant to the compound's reactivity .

Scientific Research Applications

Theoretical Studies

  • Density Functional Theory (DFT) Analysis : A theoretical study using DFT was performed on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, to understand its structure and activity relationship. This study included theoretical IR and normal mode analysis, helping to identify active sites in the molecule (Trivedi, 2017).

Synthesis and Characterization

  • Synthesis of Organotin(IV) Complexes : New organotin(IV) complexes were synthesized using a derivative of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. These were characterized by various techniques, including IR and NMR spectral studies, and showed potential as drugs due to their antibacterial activities (Singh, Singh, & Bhanuka, 2016).

Spectroscopic Properties

  • Study of Electronic Absorption and Fluorescence : An investigation into the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their excited-states in different solvents. This study was supported by quantum chemistry calculations (Al-Ansari, 2016).

Isomorphism and Molecular Structure

  • Isomorphous Structures Analysis : Research on isomorphous structures related to (3-bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone revealed insights into chlorine-methyl exchange rules and molecular disorder in these compounds (Swamy et al., 2013).

Antioxidant Properties

  • Antioxidant Activity Studies : Compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were studied for their in vitro antioxidant activities. These studies included radical scavenging activities and reducing power assessments, highlighting the potential of these compounds as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Molecular Docking and Structural Analysis

  • Molecular Docking and Hirshfeld Surface Analysis : The title compound's molecular docking with anti-cancer targets and Hirshfeld surface computational analysis provided deeper insights into its molecular interactions and structure (Lakshminarayana et al., 2018).

Enzyme Inhibitory Activity

  • Evaluation of Enzyme Inhibitory Activities : A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including compounds similar to this compound, revealed their potential as enzyme inhibitors. These compounds showed inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Cetin, Türkan, Bursal, & Murahari, 2021).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These might include avoiding dust formation, avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, its reactivity, and its interactions with other substances. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or as a drug or drug precursor, among other possibilities .

properties

IUPAC Name

(3-bromophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNCEUUKFDMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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